
2-(3,4-Dimethylphenyl)-5-ethyl-5-phenyl-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenyl)-5-ethyl-5-phenyl-1,2,4-triazolidine-3-thione is a methylbenzene.
Scientific Research Applications
Oxidation and Conversion to Other Compounds
- Oxidation Studies : 3,3-Dimethyl-1-phenyl-1,2,4-triazolidine-5-thione is oxidized to form 2-phenylazo-2-propyl-isothiocyanate, which is then converted to O-alkyl-N-(2-phenylazo-2-propyl)-thiocarbamates and 3-substituted 1-(2-phenylazo-2-propyl)-thioureas. These compounds exhibit a mixture of isomers due to a rotational barrier in the thiocarbamide bond (Schanlt, 1974).
Synthesis Techniques
- Efficient Synthesis Methodology : A methodology for synthesizing 1,2,4-triazolidine-3-thione and 3-ethoxy-5-phenyl-4H-1,2,4 triazole using N,N-dimethylpyridine-4-amine (DMAP) has been developed, providing good to moderate yields (Mali & Telvekar, 2017).
Crystal Structures and Molecular Interactions
- Supramolecular Synthons : The crystal structures of various 1,2,4-triazole-3-thione compounds were analyzed, demonstrating the importance of the R2 2 (8) supramolecular synthon in their solid-state structures (Saeed et al., 2019).
Antioxidant and Urease Inhibition
- Antioxidant and Urease Inhibitory Activities : Some 1,2,4-triazole and 1,3,4-thiadiazole derivatives have shown significant antioxidant and urease inhibitory activities (Khan et al., 2010).
Crystallographic and Theoretical Studies
- Crystal Structures and DFT Studies : New 1,2,4-Triazole and Triazolidin derivatives have been synthesized and characterized, including X-ray crystallographic studies and density functional theory (DFT) calculations (Abosadiya et al., 2018).
Tautomeric Systems
- Isoxazolidine - Triazolidine Tautomeric System : The tautomeric systems involving isoxazolidine and 1,2,4-triazolidine structures have been studied, revealing no ring-ring tautomeric interconversion in solution (Ershov et al., 2003).
Anticancer Properties
- Cancer Cell Migration and Growth Inhibition : Derivatives of 1,2,4-triazole-3-thiol showed cytotoxicity against melanoma, breast, and pancreatic cancer cell lines, with some compounds identified as potential antimetastatic candidates (Šermukšnytė et al., 2022).
Solid-State Conformations
- Conformational Studies : The solid-state conformations of various 1,2,4-triazole-3-thione derivatives have been investigated, providing insights into molecular and crystal structures (Schwalbe et al., 1991).
Green Synthesis
- Bi2O3/ZrO2 as Catalyst : A series of novel 1,2,4-triazolidine-3-thione derivatives were synthesized using Bi2O3 loaded on ZrO2 as a heterogeneous catalyst, demonstrating an environmentally friendly approach (Kerru et al., 2019).
properties
Product Name |
2-(3,4-Dimethylphenyl)-5-ethyl-5-phenyl-1,2,4-triazolidine-3-thione |
|---|---|
Molecular Formula |
C18H21N3S |
Molecular Weight |
311.4g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-5-ethyl-5-phenyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C18H21N3S/c1-4-18(15-8-6-5-7-9-15)19-17(22)21(20-18)16-11-10-13(2)14(3)12-16/h5-12,20H,4H2,1-3H3,(H,19,22) |
InChI Key |
VNHWKVLJCWGPDC-UHFFFAOYSA-N |
SMILES |
CCC1(NC(=S)N(N1)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3 |
Canonical SMILES |
CCC1(NC(=S)N(N1)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



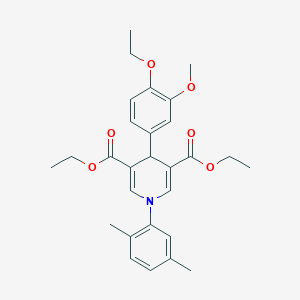
![ethyl 3-[(4-bromoanilino)carbonyl]-2-{[(2-methylphenoxy)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B395118.png)

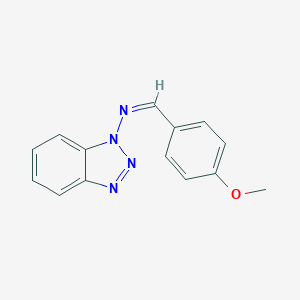

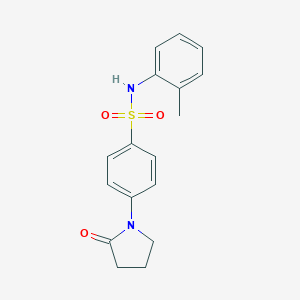
![2-(4-ethylphenoxy)-N~1~-{4-[(2-methylpiperidino)sulfonyl]phenyl}acetamide](/img/structure/B395126.png)

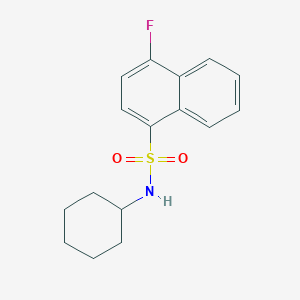
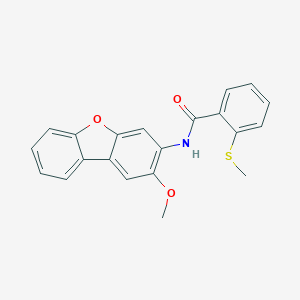
![4-{[2-Chloro-5-(methylsulfanyl)benzoyl]amino}-3-methylphenyl thiocyanate](/img/structure/B395134.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B395136.png)
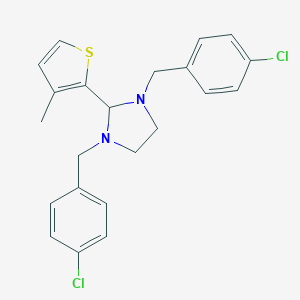
![4-chloro-N-[4-(ethylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B395140.png)